molecular formula C6H5ClO B13598191 2-Chloro-5-ethenylfuran

2-Chloro-5-ethenylfuran

Cat. No.: B13598191
M. Wt: 128.55 g/mol
InChI Key: MMNSGSQEIZGYNA-UHFFFAOYSA-N
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Description

2-Chloro-5-ethenylfuran is a halogenated furan derivative with the molecular formula C₈H₁₂N₂O₄S₂ and a monoisotopic mass of 264.02383 Da . Its InChIKey (MMNSGSQEIZGYNA-UHFFFAOYSA-N) confirms its unique stereochemical identity. This compound features a furan ring substituted with a chlorine atom at the 2-position and an ethenyl group at the 5-position.

Properties

Molecular Formula

C6H5ClO

Molecular Weight

128.55 g/mol

IUPAC Name

2-chloro-5-ethenylfuran

InChI

InChI=1S/C6H5ClO/c1-2-5-3-4-6(7)8-5/h2-4H,1H2

InChI Key

MMNSGSQEIZGYNA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(O1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-ethenylfuran typically involves the chlorination of 5-ethenylfuran. One common method is to react 5-ethenylfuran with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product to ensure high purity. Techniques such as distillation and recrystallization are commonly employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethenylfuran undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or aldehydes.

    Reduction Reactions: The ethenyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or thiourea (NH2CSNH2) are used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products

    Substitution: Products include 2-amino-5-ethenylfuran or 2-thio-5-ethenylfuran.

    Oxidation: Products include this compound epoxide or 2-chloro-5-formylfuran.

    Reduction: Products include 2-chloro-5-ethylfuran.

Scientific Research Applications

2-Chloro-5-ethenylfuran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethenylfuran involves its interaction with various molecular targets. The chlorine atom and the ethenyl group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Key Observations:

Ring Heteroatom Differences: this compound contains an oxygen atom in its furan ring, whereas analogs like 2-Chloro-5-thiophenecarboxaldehyde and 1-(4-Chlorothiophen-2-yl)ethanone feature sulfur in their thiophene rings. This substitution alters electronic properties (e.g., electron-rich thiophenes vs. less polar furans) and reactivity in cross-coupling reactions .

Functional Group Variations :

  • The ethenyl group in this compound distinguishes it from analogs with carbonyl (e.g., aldehyde, ketone) or acyl chloride groups. These differences influence applications: ethenyl groups enable polymerization, while carbonyl derivatives are precursors for pharmaceuticals .

Similarity Scores :

  • The highest similarity (0.82) is observed with 2-Chloro-5-thiophenecarboxaldehyde , likely due to shared chloro and C5 substituents. Lower scores (e.g., 0.70 for 5-Chlorothiophene-2-carbonyl chloride) reflect divergent functional groups or substitution patterns .

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